5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole

Kinase inhibition p38 MAPK Inflammation signaling

Choose this specific isoxazole-pyrazole chemotype for its well-characterized, low-nanomolar p38α inhibition (IC50=22 nM). It serves as a validated reference inhibitor in enzymatic assays and a reliable starting point for SAR exploration, supported by co-crystallization data. Its defined multi-kinase profile (JNK2/3, PKA, PKD, Lck, CK1) enables polypharmacology studies, while differential antiproliferative activity in MCF-7 (IC50=12.5 μM) and A549 (IC50=15.0 μM) cell lines supports comparative oncology research. Avoid experimental failure by verifying this specific scaffold substitution pattern.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 265125-69-7
Cat. No. B1302485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
CAS265125-69-7
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=NN3
InChIInChI=1S/C13H11N3O/c1-9-12(11-7-8-14-15-11)13(16-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)
InChIKeySLEUFOXJFRMHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21 [ug/mL]

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (CAS 265125-69-7): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (CAS 265125-69-7) is a heterocyclic compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol [1]. The compound consists of an isoxazole core substituted with a phenyl group at the 3-position and a 1H-pyrazol-5-yl moiety at the 4-position, with a methyl group at the 5-position [1]. Key physicochemical properties relevant to handling and formulation include a calculated XLogP3-AA value of 2.4, one hydrogen bond donor, three hydrogen bond acceptors, two rotatable bonds, a predicted boiling point of 398.8°C, a predicted density of 1.225 g/cm³, and a predicted pKa of 11.82 [1]. The compound is available commercially in purities typically ranging from 95% to 98% .

Critical Procurement Consideration: Why p38 MAP Kinase Inhibitor Analogs Cannot Be Interchanged with 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole


Within the class of p38 MAP kinase inhibitors, even structurally similar analogs exhibit pronounced differences in potency, selectivity profile, and off-target activity that preclude simple substitution [1]. p38 inhibitors such as SB-203580 and its isoxazole-containing derivatives demonstrate steep structure-activity relationships (SAR), where minor modifications to the heterocyclic core or substitution pattern can dramatically alter inhibitory activity [2]. The pyrazole and isoxazole moieties function as key pharmacophoric elements, and variations in their connectivity or substitution can result in compounds with divergent selectivity across the kinome [3]. Consequently, substituting 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole with a generic 'p38 inhibitor' or a superficially similar isoxazole derivative without verifying the specific quantitative performance metrics outlined below carries a high risk of experimental failure or irreproducible results.

Quantitative Differentiation Evidence for 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole: Comparative Data Against Closest Analogs


p38α MAP Kinase Inhibitory Potency: Target Compound Demonstrates Low Nanomolar Activity

5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, as represented in the p38 MAPKα inhibitor chemotype, exhibits inhibitory activity against p38α MAP kinase with an IC50 of 22 nM [1]. This potency positions the compound in the low nanomolar range, consistent with the activity of optimized diaryl pyrazole/isoxazole p38 inhibitors. The p38α inhibitory activity is critical for applications requiring suppression of the p38 MAPK signaling cascade. However, no head-to-head comparative data against other specific p38 inhibitors under identical assay conditions are currently available in the public domain for this precise CAS number [2].

Kinase inhibition p38 MAPK Inflammation signaling

Cellular Antiproliferative Activity in Cancer Cell Lines: Quantitative Comparison Across Tumor Types

In cellular assays, 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole exhibits differential antiproliferative activity across human cancer cell lines. The compound shows an IC50 of 12.5 μM against MCF-7 breast cancer cells (mechanism: induction of apoptosis) and an IC50 of 15.0 μM against A549 lung cancer cells (mechanism: cell cycle arrest) . The moderate micromolar potency in these cellular contexts contrasts with the low nanomolar enzymatic activity observed against p38α, suggesting either limited cellular permeability, intracellular metabolism, or the involvement of additional targets beyond p38α for antiproliferative effects [1].

Antiproliferative Cancer cell lines Cytotoxicity

Selectivity Profile Limitations: Critical Differentiation from More Selective p38 Inhibitors

Isoxazole-based p38 inhibitors, including the chemotype containing 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole, exhibit limited selectivity profiles, with significant off-target inhibition of other kinases beyond the MAPK family such as JNK2/3, PKA, PKD, Lck, and CK1 [1]. This contrasts with highly selective p38α inhibitors (e.g., certain diaryl pyrazole derivatives) that achieve >100-fold selectivity over a broad kinome panel [2]. The broad kinase inhibition profile of isoxazole-containing p38 inhibitors is a known limitation of this chemotype and must be carefully considered in experimental design when target specificity is critical [3].

Kinase selectivity Off-target activity p38 MAPK

Recommended Research Applications for 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole Based on Quantitative Evidence


p38α MAP Kinase Biochemical Assays and Crystallography Studies

The compound's low nanomolar potency against p38α (IC50 = 22 nM) makes it suitable for in vitro enzymatic assays requiring potent p38α inhibition [1]. The isoxazole-pyrazole scaffold is well-characterized for co-crystallization with p38α, facilitating structure-based drug design and mechanistic studies [2]. Its well-defined binding mode within the ATP-binding pocket of p38α enables its use as a reference inhibitor in biochemical screening campaigns and as a starting point for SAR exploration [3].

Antiproliferative Screening in Breast and Lung Cancer Cell Models

Given the measurable antiproliferative activity in MCF-7 (IC50 = 12.5 μM) and A549 (IC50 = 15.0 μM) cell lines, this compound may serve as a tool for probing p38α-dependent and independent mechanisms in cancer cell proliferation . The differential activity between these two tumor types provides a basis for comparative oncology studies, though users should account for the moderate cellular potency and potential off-target effects [4].

Polypharmacology and Kinome Profiling Studies

The broad kinase inhibition profile of this chemotype, which includes significant activity against JNK2/3, PKA, PKD, Lck, and CK1 in addition to p38α, makes it a valuable tool compound for investigating polypharmacological effects in cellular signaling networks [5]. It can serve as a positive control in kinome-wide selectivity panels when assessing the specificity of novel p38 inhibitors or for studying the functional consequences of multi-kinase inhibition in disease models where multiple kinase pathways are dysregulated [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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